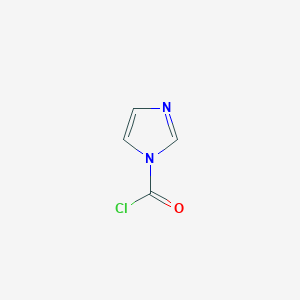

1H-Imidazole-1-carbonyl chloride

Description

Significance as a Versatile Reagent in Contemporary Organic Chemistry

1H-Imidazole-1-carbonyl chloride is a highly reactive acyl chloride derivative of imidazole (B134444) that has established itself as a versatile and important reagent in modern organic synthesis. Its significance lies in its ability to act as an efficient acyl transfer agent, enabling the synthesis of a wide array of organic compounds, including carbamates, esters, and ureas. The reactivity of the molecule is centered on the electrophilic carbonyl chloride group, which readily undergoes nucleophilic attack, followed by the elimination of a chloride ion. This characteristic makes it a valuable tool for creating complex molecules with applications in pharmaceuticals, agrochemicals, and materials science.

The utility of this compound is further enhanced by its role as a safer and more manageable alternative to highly toxic reagents like phosgene (B1210022). It allows for the introduction of a carbonyl group between two nucleophiles, a fundamental transformation in organic chemistry. For instance, it reacts with alcohols and amines to form carbonates and carbamates, respectively. This reactivity is central to its use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. Furthermore, its applications extend to the modification of biomolecules, such as proteins and peptides, where it can introduce specific functionalities. The imidazole ring itself is a prevalent scaffold in numerous bioactive molecules, which adds to the importance of reagents that can facilitate its incorporation or modification. nih.gov

Historical Context of Imidazole-Based Activating Agents

The development and use of this compound are part of a broader history of employing imidazole derivatives as activating agents in organic chemistry. The imidazole structure was first synthesized by Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govwikipedia.org Since then, the unique chemical properties of the imidazole ring have been harnessed in various ways. A pivotal moment in this history was the introduction of N,N'-Carbonyldiimidazole (CDI) as a peptide-forming reagent by Rolf Paul and George W. Anderson in 1960. acs.orgwikipedia.org

CDI, a solid and more easily handled compound, demonstrated the utility of N-acylimidazoles as effective acyl transfer agents, offering a significant advantage over the use of more hazardous substances like phosgene. google.comshilpachemspec.com The mechanism involves the activation of a carboxylic acid to form a reactive N-acylimidazole intermediate, which then readily reacts with a nucleophile, such as an amine, to form a new bond. wikipedia.org The byproducts, carbon dioxide and imidazole, are generally innocuous, which simplifies purification processes. wikipedia.orgchemeurope.com This foundational work with CDI paved the way for the development of a wide range of N-nucleophilic acyl transfer agents based on the imidazole scaffold. cbijournal.com These reagents, including this compound, share the common feature of a reactive N-acyl imidazole moiety, which has proven to be exceptionally useful for chemo-, regio-, and stereoselective acylation reactions. cbijournal.comresearchgate.net The study of N-acyl imidazoles has revealed their unique combination of moderate reactivity, relative stability, and high solubility in water, making them suitable for applications in chemical biology for the modification of proteins and RNAs under biological conditions. nih.govresearchgate.net

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound this compound, adhering strictly to its significance and application within the field of academic and research-oriented organic chemistry. The scope is centered on the fundamental chemical properties and synthetic utility of this reagent.

The primary research focus is to detail the role of this compound as a versatile reagent, exploring the types of chemical transformations it facilitates. This includes its function as an acyl transfer agent for the preparation of various functional groups. The historical context is also addressed, positioning the reagent within the broader family of imidazole-based activating agents and tracing the lineage from seminal compounds like N,N'-Carbonyldiimidazole. The content is structured to provide a scientifically accurate and authoritative overview based on established research findings.

Structure

3D Structure

Properties

IUPAC Name |

imidazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O/c5-4(8)7-2-1-6-3-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVUITMHPFXQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80502774 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74731-19-4 | |

| Record name | 1H-Imidazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80502774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Imidazole 1 Carbonyl Chloride

Phosgene-Based Synthetic Routes

The reaction of imidazole (B134444) with phosgene (B1210022) or its derivatives is a primary method for the synthesis of 1H-Imidazole-1-carbonyl chloride. This approach leverages the high reactivity of phosgene as a carbonylating agent.

Reaction of Imidazole with Phosgene (COCl₂)

The direct reaction of imidazole with gaseous phosgene (COCl₂) provides a straightforward route to this compound. This method is advantageous as it avoids the need for pre-synthesized carboxylic acid precursors. The process typically involves dissolving imidazole and a base, such as triethylamine (B128534), in a suitable solvent like dichloromethane (B109758) at a reduced temperature. Gaseous phosgene is then introduced into the mixture. The reaction is generally stirred for a few hours at a controlled temperature between 0–5°C. Following the reaction, a washing step with cold water is employed to remove byproducts like triethylamine hydrochloride.

Optimization of Reaction Conditions

The efficiency of the synthesis of imidazole derivatives can be highly dependent on the reaction conditions. While specific optimization data for this compound is not extensively detailed in the provided results, general principles for imidazole synthesis highlight the importance of solvent, temperature, and reaction time. For instance, in the synthesis of other imidazole derivatives, various solvents such as water, acetonitrile, N,N-dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), methanol, and ethanol (B145695) have been studied, with reflux temperatures often leading to higher yields. researchgate.net Microwave-assisted synthesis has also been explored as a green approach to optimize reaction conditions, significantly reducing reaction times and improving yields for certain imidazole compounds. orientjchem.org The molar ratio of reactants is another critical parameter that is often optimized to maximize product yield. orientjchem.org

Interactive Data Table: General Solvent Effects on Imidazole Synthesis

| Solvent | Temperature | Yield |

| Water | Room Temperature | Trace |

| Acetonitrile | Room Temperature | Trace |

| DMF | Room Temperature | Trace |

| THF | Room Temperature | Trace |

| Methanol | Room Temperature | Trace |

| Ethanol | Room Temperature | Trace |

| Water | Reflux | 10% |

| Acetonitrile | Reflux | 13% |

| DMF | Reflux | 30% |

| THF | Reflux | 15% |

| Methanol | Reflux | 25% |

| Ethanol | Reflux | 82% |

Note: This data is for a different imidazole synthesis and is presented for illustrative purposes of reaction condition optimization. researchgate.net

Role of Base Activation in Phosgene-Mediated Synthesis

In the phosgene-mediated synthesis of this compound, a base plays a crucial role in activating the imidazole. Triethylamine is a commonly used base for this purpose. orgsyn.org The base deprotonates the imidazole, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of phosgene. The use of a base like triethylamine is essential for the reaction to proceed efficiently. The base also serves to neutralize the hydrogen chloride that is formed as a byproduct of the reaction.

Alternative Carbonylation Reagents and Precursors

To circumvent the use of highly toxic phosgene, alternative synthetic routes utilizing other carbonylating agents and precursors have been developed.

Approaches Involving N-trimethylsilyl imidazole

N-trimethylsilyl imidazole (TMS-imidazole) serves as a useful precursor in the synthesis of imidazole derivatives. It can be reacted with phosgene or its safer equivalent, triphosgene (B27547), to produce 1,1'-carbonyldiimidazole (B1668759), a related compound. chemicalbook.com The reaction is typically carried out in an anhydrous solvent such as dichloromethane under an inert atmosphere. chemicalbook.com N-trimethylsilyl imidazole is a potent silylating agent and its reaction with various electrophiles is a common strategy in organic synthesis. researchgate.net While the direct synthesis of this compound from TMS-imidazole and phosgene is not explicitly detailed, the synthesis of the similar compound 1,1'-carbonyldiimidazole suggests this is a viable synthetic pathway. chemicalbook.com

Green Chemistry Approaches to Synthesis

The development of environmentally friendly methods for chemical synthesis is a significant focus in modern chemistry. uniroma1.it Green chemistry principles aim to reduce waste, use less hazardous substances, and improve energy efficiency. uniroma1.it In the context of synthesizing this compound and related imidazole compounds, these principles are applied through various innovative strategies, including solvent-free methods, the use of benign reagents, and mechanochemical activation.

Solvent-Free Methods

Solvent-free reactions are a cornerstone of green chemistry, offering benefits such as reduced waste, lower costs, and simplified purification processes. asianpubs.org Microwave-assisted synthesis is a prominent solvent-free technique that can accelerate reaction rates and improve product yields. sphinxsai.comias.ac.in

One approach involves the microwave-assisted synthesis of 4,5-disubstituted imidazoles from 1,2-diketones and urotropine with ammonium (B1175870) acetate (B1210297) under solventless conditions. organic-chemistry.org Another example is the one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate without any solvent. organic-chemistry.org Research has also demonstrated the efficient synthesis of imidazolines and benzimidazoles from 1,2-diamines and aldehydes using K4[Fe(CN)6] as a catalyst under solvent-free conditions, highlighting a green, mild, and inexpensive process. acgpubs.org

Microwave irradiation in the absence of a solvent has been successfully used to prepare oxadiazoles (B1248032) containing an imidazole moiety, overcoming the disadvantages of long reaction times and difficult work-ups associated with conventional methods. ias.ac.in Similarly, multicomponent reactions under solvent-free conditions, sometimes aided by microwave irradiation or grinding, have been developed for various imidazole derivatives. researchgate.net

Table 1: Examples of Solvent-Free Synthesis of Imidazole Derivatives This table is interactive. Click on the headers to sort.

| Product Type | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,5-Disubstituted imidazoles | 1,2-diketones, urotropine, ammonium acetate | Microwave-assisted, solventless | High | organic-chemistry.org |

| 1,2,4-Trisubstituted 1H-imidazoles | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Heating, solvent-free | Very Good | organic-chemistry.org |

| Imidazolines and Benzimidazoles | 1,2-diamine, aldehydes | K4[Fe(CN)6], solvent-free | High | acgpubs.org |

| Oxadiazoles with imidazole moiety | Imidazole hydrazide, carboxylic acid | Microwave-assisted, solvent-free | Good | ias.ac.in |

Use of Environmentally Benign Reagents

A key goal of green chemistry is the substitution of hazardous reagents with safer alternatives. uniroma1.it Traditional synthesis routes to compounds like this compound often employ toxic and hazardous chemicals such as phosgene. Green approaches seek to replace these with more benign substances.

One strategy is the use of biocatalysts. For instance, lemon juice has been successfully employed as an inexpensive, biodegradable, and non-toxic catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com This method involves the condensation of benzil, aromatic aldehydes, and ammonium acetate in ethanol, offering high yields and an easy work-up. scispace.com

Another green alternative involves using nanocatalysts. Zinc oxide nanoparticles (ZnO-NPs) have been used for the efficient cyclocondensation of substituted aromatic aldehydes and o-phenylene diamine to produce benzimidazole (B57391) derivatives with high yields and short reaction times. mdpi.com Surfactants, such as benzethonium (B1203444) chloride, have also been utilized as catalysts in aqueous ethanol, a greener solvent system, for the synthesis of 2,4,5-trisubstituted imidazoles. orientjchem.org

Imidazole itself can act as a mild organocatalyst. ias.ac.in It has been used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an aqueous medium, demonstrating high efficiency and yielding products that are easily isolated. ias.ac.in Furthermore, 1,1'-carbonyldiimidazole (CDI), a safer alternative to phosgene, is a versatile reagent used in various coupling reactions to produce amides, esters, and carbamates under green conditions. researchgate.net

Table 2: Environmentally Benign Reagents in Imidazole Synthesis This table is interactive. Click on the headers to sort.

| Reagent/Catalyst | Application | Advantages | Reference |

|---|---|---|---|

| Lemon Juice | Catalyst for 2,4,5-triaryl-1H-imidazole synthesis | Bio-catalyst, low-cost, non-toxic, biodegradable | scispace.com |

| ZnO Nanoparticles | Catalyst for benzimidazole synthesis | High yield, short reaction time, recyclable | mdpi.com |

| Benzethonium Chloride | Surfactant catalyst in aqueous ethanol | Eco-friendly solvent system, high efficiency | orientjchem.org |

| Imidazole | Organocatalyst for pyrazolo-phthalazine-dione synthesis | Mild conditions, high yield, easy isolation | ias.ac.in |

| 1,1'-Carbonyldiimidazole (CDI) | Phosgene replacement for carbamates, esters, amides | Safer, versatile, easy to handle | researchgate.net |

Mechanochemical Activation

Mechanochemistry, the use of mechanical force (e.g., ball milling) to induce chemical reactions, is an emerging green synthesis technique that often proceeds without solvents. researchgate.net This method can lead to higher yields, shorter reaction times, and reduced waste compared to conventional solution-based methods. researchgate.net

The synthesis of substituted imidazoles and their corresponding imidazolium (B1220033) salts has been achieved through mechanochemical methods. mdpi.com For example, reacting imidazole with benzyl (B1604629) chloride in the presence of a base like potassium hydroxide (B78521) under ball-milling conditions produced the substituted imidazole in good yield. mdpi.com This approach avoids the need for high temperatures and long reaction times often required in solvent-based syntheses. mdpi.com

The combination of mechanochemistry with a green reagent like 1,1'-carbonyldiimidazole (CDI) has proven to be a powerful strategy. researchgate.net A wide range of molecules, including carboxylic acids and amines, can react efficiently with CDI under ball-milling conditions to produce amides, esters, and ureas in a fast and environmentally friendly manner. researchgate.net This solvent-free approach significantly reduces the environmental impact, as demonstrated by a much lower Process Mass Intensity (PMI), a metric that quantifies chemical waste. researchgate.net

Table 3: Mechanochemical Synthesis of Imidazole Derivatives This table is interactive. Click on the headers to sort.

| Product | Reactants | Conditions | Yield | Advantage | Reference |

|---|---|---|---|---|---|

| Substituted Imidazole | Imidazole, Benzyl Chloride, KOH | Ball-milling, 800 rpm | 76% | Avoids high temp & long reaction times | mdpi.com |

| Imidazolium Bromide Salt | Corannulenylmethyl bromide, 1-mesitylimidazole | Ball-milling, 30 Hz, 30 mins | 80% | Reduced solvent waste (lower PMI) | researchgate.net |

| Amides, Esters, Ureas | Carboxylic acids/amines, CDI | Ball-milling | High | Fast, solvent-free, versatile | researchgate.net |

Reaction Mechanisms and Reactivity Profile of 1h Imidazole 1 Carbonyl Chloride

Electrophilic Nature of the Carbonyl Chloride Group

The carbonyl chloride group in 1H-Imidazole-1-carbonyl chloride possesses a significant electrophilic character. This is due to the high electronegativity of both the oxygen and chlorine atoms, which withdraw electron density from the central carbonyl carbon. This electron deficiency makes the carbonyl carbon highly susceptible to attack by electron-rich species, known as nucleophiles.

Furthermore, the imidazole (B134444) ring, being an electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon. This increased reactivity facilitates nucleophilic substitution reactions, making the compound a versatile reagent for introducing the imidazole-carbonyl moiety into other molecules. The general mechanism involves the nucleophilic attack on the carbonyl carbon, which leads to the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion, which is a good leaving group.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles. These reactions are fundamental to its application in organic synthesis for the creation of carbamates, esters, ureas, and amides. The general scheme involves the replacement of the chlorine atom with the incoming nucleophile.

Formation of Carbamates with Amines

The reaction of this compound with primary and secondary amines leads to the formation of carbamates. nih.gov This reaction is highly efficient and selective, particularly with primary amines. nih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. Subsequent loss of a proton and the chloride ion yields the corresponding carbamate (B1207046). Research has shown that even in the presence of secondary and tertiary amine functionalities, acid imidazolides with sufficient chain length will react exclusively with primary amines. nih.gov This selectivity is a valuable tool in complex molecule synthesis. nih.govresearchgate.net

Table 1: Examples of Carbamate Formation

| Amine Reactant | Product | Reaction Conditions |

|---|---|---|

| Primary Amine | N-Substituted Carbamate | Mild conditions |

| Secondary Amine | N,N-Disubstituted Carbamate | Mild conditions |

Formation of Esters with Alcohols and Thiols

In a similar fashion, this compound reacts with alcohols and thiols to form esters and thioesters, respectively. These reactions typically proceed in the presence of a base to deprotonate the alcohol or thiol, increasing its nucleophilicity. The resulting alkoxide or thiolate ion then attacks the carbonyl carbon, leading to the formation of the corresponding ester or thioester after the elimination of the chloride ion. This method provides a convenient route for the synthesis of esters from alcohols. acs.orgresearchgate.net The reaction has been shown to be effective even with sterically demanding alcohols, such as iso-propylmagnesium chloride, producing the corresponding ester in high yield. acs.org

A notable application is the synthesis of peptide thioesters from free amino acids and thiols in water, which involves the activation of the amino acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), a related reagent. nih.gov

Table 2: Ester and Thioester Formation

| Nucleophile | Product | Key Features |

|---|---|---|

| Alcohol | Ester | Generally requires a base |

| Thiol | Thioester | Generally requires a base |

| Grignard Reagents and Alkyl 1-Imidazolecarboxylates | Ester | Good to excellent yields acs.orgresearchgate.net |

Formation of Ureas through Condensation Reactions

Condensation reactions between this compound and amines can also lead to the formation of ureas. This process is particularly relevant in the synthesis of unsymmetrical ureas. The reaction mechanism is analogous to carbamate formation, where the amine attacks the carbonyl carbon. In this case, the reaction can proceed further, or a second amine molecule can react. The use of carbonylimidazolide in water provides an efficient method for preparing ureas without the need for an inert atmosphere. organic-chemistry.org

Formation of Amides

The synthesis of amides can be achieved through the reaction of this compound with carboxylic acids to form an activated intermediate, which then reacts with an amine. More directly, related imidazole derivatives are used to facilitate amide bond formation. For instance, acid imidazolides, formed from carboxylic acids and a source of the imidazole carbonyl group, react selectively with primary amines to yield amides. nih.gov This selectivity is a significant advantage in synthetic chemistry. nih.govresearchgate.net Methodologies have been developed for the amidation of carboxylic acids by generating phosphonium (B103445) salts in situ, which then react with amines to form amides in good to excellent yields. acs.org

Hydrolysis Pathways

In the presence of water, this compound undergoes hydrolysis. The water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then breaks down. The final products of this hydrolysis are imidazole and carbon dioxide. This reaction is generally rapid. researchgate.net The hydrolysis of related acylimidazoles has been studied to understand the energetics of the tetrahedral intermediates formed during the reaction. cdnsciencepub.com

The hydrolysis of 1,1'-carbonyldiimidazole, a similar compound, is known to be vigorous at room temperature, producing imidazole and carbon dioxide. researchgate.netrsc.org This reactivity with water underscores the need for anhydrous conditions when using this compound in the synthesis of other derivatives to avoid the formation of byproducts.

Comparative Reactivity and Selectivity in Organic Transformations

The reactivity of this compound is defined by the electrophilic character of its carbonyl chloride group. This feature makes it a versatile reagent for acylation reactions. The imidazole ring acts as a leaving group, and its stability influences the compound's reactivity profile. When compared to other acylating agents, particularly phosgene (B1210022) and its substitutes, this compound and related imidazole-based reagents exhibit a unique balance of reactivity and selectivity, which can be advantageous in complex organic syntheses.

Comparison with Phosgene and its Substitutes

Phosgene (COCl₂) is a highly reactive and toxic gas widely used in industry for the synthesis of isocyanates and polycarbonates. wikipedia.orgnih.gov Its high reactivity allows for reactions to proceed under mild conditions, often at very low temperatures, which helps in preserving sensitive functional groups in the substrate molecules. sigmaaldrich.com However, due to its extreme toxicity and gaseous nature, several solid or liquid substitutes have been developed, including diphosgene (DP), triphosgene (B27547) (TP), and 1,1'-carbonyldiimidazole (CDI). sigmaaldrich.comwikipedia.org

Triphosgene, a stable crystalline solid, is often preferred for laboratory-scale synthesis as it is safer and easier to handle than gaseous phosgene. wikipedia.orgresearchgate.net It is known to decompose into three equivalents of phosgene, particularly in the presence of catalysts like chloride ions. researchgate.net While safer, triphosgene is significantly less reactive than phosgene itself. sigmaaldrich.com For instance, studies have shown that in pseudo-first-order reactions with methanol, phosgene is approximately 170 times more reactive than triphosgene. sigmaaldrich.com This lower reactivity necessitates harsher reaction conditions, which can be a drawback when dealing with sensitive compounds. sigmaaldrich.com

1,1'-Carbonyldiimidazole (CDI) is another solid, non-volatile phosgene substitute. sigmaaldrich.com Like this compound, CDI's reactivity is moderated by the imidazole leaving group. These reagents are generally less reactive than acyl chlorides like phosgene, which translates to higher selectivity in many cases. sigmaaldrich.com The choice between these reagents often depends on the desired outcome, balancing the need for high reactivity with the requirement for selectivity and handling safety.

The following table summarizes the physical properties and relative reactivity of phosgene and some of its common substitutes.

| Reagent | Formula | Molar Mass ( g/mol ) | Physical State | Boiling Point (°C) | Relative Reactivity |

| Phosgene | COCl₂ | 98.91 | Gas | 8.3 | 170 |

| Diphosgene (DP) | C₂Cl₄O₂ | 197.83 | Liquid | 128 | 19 |

| Triphosgene (TP) | C₃Cl₆O₃ | 296.75 | Solid | 206 | 1 |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | Solid | - | Not directly compared |

Relative reactivity data is based on pseudo-first-order reactions with methanol. sigmaaldrich.com

Selectivity in Organic Transformations

The selectivity of an acylating agent is crucial when multiple nucleophilic sites are present in a substrate. The moderated reactivity of imidazole-based acylating agents often translates to higher chemoselectivity compared to the highly reactive phosgene. For example, this compound and its derivatives can selectively acylate amines in the presence of alcohols or other less nucleophilic groups.

Research has demonstrated the utility of imidazole-based reagents in various transformations. For instance, in the synthesis of carbamates, ureas, and esters, the imidazole moiety serves as an effective activating group that can be displaced by various nucleophiles. The reaction of ketone enolates with allyl 1H-imidazole-1-carboxylates, mediated by a Lewis acid, provides a convenient method for synthesizing substituted allyl enol carbonates, showcasing the reagent's utility in C-O bond formation. nih.gov

The outcome of a reaction can be highly dependent on the choice of the acylating agent. A stark example is the synthesis of benzyl (B1604629) chloroformate from benzyl alcohol. Using phosgene as the reagent, a yield of 97% can be achieved after distillation. sigmaaldrich.com In contrast, when triphosgene is used for the same transformation, the yield drops dramatically to no more than 15%. sigmaaldrich.com Similarly, in the dehydration of a saturated precursor to form an isocyanate, phosgene provides a higher yield (68%) and a product of greater purity compared to diphosgene (54% yield). sigmaaldrich.com

The following table provides examples of comparative yields in organic transformations using different acylating agents.

| Transformation | Substrate | Reagent | Product | Yield (%) |

| Chloroformylation | Benzyl Alcohol | Phosgene | Benzyl Chloroformate | 97 |

| Chloroformylation | Benzyl Alcohol | Triphosgene | Benzyl Chloroformate | 15 |

| Dehydration/Isocyanate Formation | Methyl 2-amino-3-phenylbutanoate | Phosgene | Methyl 2-isocyanato-3-phenyl-2-butenoate | 68 |

| Dehydration/Isocyanate Formation | Methyl 2-amino-3-phenylbutanoate | Diphosgene | Methyl 2-isocyanato-3-phenyl-2-butenoate | 54 |

| Acylation of Enolate | Ketone Enolate | Allyl 1H-imidazole-1-carboxylate / BF₃·OEt₂ | Allyl Enol Carbonate | - |

Yield data sourced from comparative studies. sigmaaldrich.com The specific yield for the allyl enol carbonate synthesis was not provided in the abstract, but the method was described as "convenient". nih.gov

Synthetic Applications of 1h Imidazole 1 Carbonyl Chloride in Complex Molecule Construction

General Carbonylation Agent in Organic Synthesis

The primary role of 1H-imidazole-1-carbonyl chloride in organic synthesis is as a carbonylating agent. It provides a reactive electrophilic carbonyl moiety that can be transferred to nucleophilic substrates, facilitating the formation of several important functional groups, including carbamates, esters, and ureas. The mechanism involves a nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion. The imidazole (B134444) ring acts as a good leaving group, driving the reaction forward.

This reagent is often favored over more hazardous alternatives like phosgene (B1210022) due to its comparable reactivity in many applications and potentially reduced toxicity. The synthesis of various organic compounds is achieved through its reaction with different nucleophiles:

Alcohols react to form carbonate esters.

Amines react to yield carbamates and ureas.

Thiols can be used to produce thiocarbonates.

A notable example involves the reaction of (S)-dimethyl 2-hydroxypentanedioate (B1228988) with a carbonylating agent in methylene (B1212753) chloride, which results in an 85% yield of the corresponding carbamate (B1207046) product after purification. The efficiency of these reactions can be influenced by factors such as solvent choice and temperature, with polar aprotic solvents and mild heating often improving reaction kinetics and yields.

Table 1: Reactions with this compound

| Nucleophile | Functional Group Formed |

|---|---|

| Alcohols | Carbamates, Esters |

| Amines | Ureas, Carbamates |

| Thiols | Thiocarbamates |

Peptide Bond Formation and Amino Acid Activation

In the intricate field of peptide synthesis, the formation of the amide bond between amino acids must be both efficient and stereochemically precise. This compound and related acid chlorides can function as activating agents for this critical transformation.

The activation of an N-protected amino acid is a prerequisite for its coupling with another amino acid or peptide chain. When an acid chloride is used as the activating agent, it reacts with the carboxyl group of the amino acid. This process forms a highly reactive mixed anhydride (B1165640) or an acylimidazolium species, which is primed for nucleophilic attack. nih.gov The amino group of a second amino acid ester then attacks the activated carbonyl carbon, leading to the formation of the desired peptide bond and the release of imidazole. nih.gov The high reactivity of the acyl chloride facilitates this process under relatively mild conditions.

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid. nih.govnih.gov The use of highly reactive activating agents, including acid chlorides, can promote the formation of an oxazolone (B7731731) (or azlactone) intermediate. wpmucdn.com This intermediate is prone to tautomerization, which scrambles the stereochemistry at the α-carbon, leading to a mixture of D and L isomers in the final peptide that can be difficult to separate. nih.gov

Several strategies have been developed to mitigate this risk during peptide coupling reactions:

Low Temperatures: Conducting the coupling reaction at reduced temperatures can slow down the rate of oxazolone formation relative to the rate of the desired peptide bond formation.

Additive Reagents: The inclusion of specific additives can suppress racemization. For instance, in carbodiimide-mediated couplings, the simultaneous use of 1-hydroxybenzotriazole (B26582) (HOBt) and copper(II) chloride has been shown to yield racemization-free peptides. rsc.org These additives function by intercepting the activated amino acid to form a less reactive, but still sufficiently acylating, intermediate that is less prone to racemization.

Protecting Group Selection: The choice of the N-terminal protecting group on the amino acid is crucial. While traditional protecting groups like Boc and Fmoc are effective, they can still allow for racemization. nih.govwpmucdn.com Alternative protecting groups, such as the thiol-labile 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, have been developed to suppress this side reaction by avoiding the formation of carbamate moieties that can participate in oxazolone formation. nih.govnih.gov Similarly, ynamides have been explored as coupling reagents that avoid base-induced racemization altogether. organic-chemistry.org

Table 2: Strategies to Minimize Racemization in Peptide Synthesis

| Strategy | Mechanism of Action | Reference |

|---|---|---|

| Low Temperature | Reduces the rate of oxazolone formation. | |

| Additives (e.g., HOBt, CuCl₂) | Intercept the activated intermediate to form a more stable, less racemization-prone species. | rsc.org |

| Advanced Protecting Groups (e.g., DNPBS) | Avoids the formation of intermediates (e.g., oxazolones) that lead to racemization. | nih.govnih.gov |

Derivatization Strategies for Analytical Methodologies

Chemical derivatization is a powerful technique used to modify an analyte to enhance its suitability for analysis, particularly for chromatographic methods like HPLC. researchgate.netgreyhoundchrom.com The reactivity of this compound makes it, and analogous structures, suitable for such applications.

For analytes that lack a strong chromophore or fluorophore, derivatization is essential for sensitive detection. greyhoundchrom.com Acyl chlorides are excellent reagents for this purpose, as they react efficiently with functional groups like primary and secondary amines to attach a detectable tag. researchgate.netgreyhoundchrom.com

While this compound itself is not a reporter moiety, its fundamental reactivity is shared by other acyl chlorides designed for labeling. For example:

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) reacts with primary amines to produce highly fluorescent sulfonamide derivatives. greyhoundchrom.com

Anthraquinone-2-carbonyl chloride has been used to derivatize biogenic amines, introducing a tag that can generate chemiluminescence upon UV irradiation, enabling highly sensitive detection. researchgate.net

The principle involves using the reactive carbonyl chloride to form a stable covalent bond between the analyte and a molecule possessing desirable spectroscopic properties (e.g., high molar absorptivity for UV detection or high quantum yield for fluorescence detection). greyhoundchrom.com

Derivatization is frequently employed as a pre-column step in HPLC to improve the chromatographic behavior and detectability of analytes. researchgate.net By reacting an analyte with a reagent like this compound, several analytical advantages can be achieved. The reaction can increase the stability of the analyte and alter its polarity, which in turn modifies its retention time on an HPLC column, often leading to better separation from interfering components in the sample matrix. researchgate.net

The primary benefit, however, is the enhancement of detection sensitivity. researchgate.net After derivatization with a suitable chromophoric or fluorophoric reagent, trace amounts of the analyte can be readily quantified using a standard UV-Vis or fluorescence detector. This strategy is widely used for the analysis of amino acids, biogenic amines, and pharmaceuticals in complex biological and environmental samples. researchgate.netgreyhoundchrom.com

Table 3: Benefits of Derivatization for HPLC Analysis

| Benefit | Description |

|---|---|

| Enhanced Sensitivity | A reporter moiety (chromophore/fluorophore) is attached, allowing for detection at lower concentrations. researchgate.netgreyhoundchrom.com |

| Improved Separation | The polarity of the analyte is altered, changing its retention behavior and improving resolution. researchgate.net |

| Increased Stability | Volatile or unstable analytes are converted into more stable derivatives for analysis. researchgate.net |

| Method Versatility | Allows for the analysis of compounds lacking native UV absorbance or fluorescence by common detectors. greyhoundchrom.com |

Synthesis of Imidazole-Containing Scaffolds and Precursors for Biologically Relevant Molecules

The application of this compound extends to the synthesis of diverse imidazole-containing structures that form the core of many biologically active compounds. Its ability to readily undergo nucleophilic substitution reactions is central to its utility in constructing complex molecular frameworks.

Synthesis of Substituted Imidazole Derivatives

While direct, large-scale synthesis of substituted imidazoles often employs multicomponent reactions for efficiency, this compound offers a valuable route for specific substitutions through its reactivity with various nucleophiles. The core principle of its application lies in the electrophilic nature of the carbonyl chloride, which readily reacts with nucleophiles like amines, alcohols, and thiols. This reaction leads to the formation of carbamates, esters, and thioesters, respectively, effectively introducing an imidazole-carbonyl group into the target molecule.

The general mechanism involves the attack of a nucleophile on the carbonyl carbon of this compound, followed by the elimination of the chloride ion. This process allows for the strategic incorporation of the imidazole moiety. For instance, reaction with a primary or secondary amine would yield an N-substituted imidazolyl-carboxamide. While specific, high-yield examples of synthesizing a wide range of substituted imidazoles directly from this compound are not extensively documented in broad surveys of imidazole synthesis, which tend to favor methods like the Debus-Radziszewski or Van Leusen reactions for building the imidazole ring itself, its utility in derivatization is clear. nih.govnih.govrsc.orgorganic-chemistry.org The strength of this reagent lies in its ability to functionalize existing molecules with an imidazole-carbonyl group, thereby creating more complex, substituted imidazole derivatives.

Conjugation with Biologically Relevant Moieties (e.g., Beta-Lactams)

The high reactivity of this compound makes it a suitable candidate for the acylation of biologically significant molecules, such as β-lactam antibiotics. The core structure of β-lactams, characterized by the four-membered azetidinone ring, is a cornerstone of many widely used antibiotics. nih.gov The chemical reactivity of this ring system, particularly the lactam carbonyl, is central to their antibacterial mechanism, which involves the acylation of penicillin-binding proteins (PBPs). organic-chemistry.org

The potential for an allergic reaction to β-lactam antibiotics is a significant clinical concern, with approximately 10% of the U.S. population reporting a penicillin allergy. google.com However, true IgE-mediated allergies are less common. google.com The side chains attached to the β-lactam core are often implicated in these allergic responses. organic-chemistry.org

Modification of the β-lactam structure through conjugation can alter its biological properties, including antibacterial spectrum and susceptibility to β-lactamases. The reaction of this compound with the nucleophilic sites on a β-lactam molecule, such as a free amine or hydroxyl group on a side chain, would result in the formation of a carbamate or ester linkage, respectively. This conjugation introduces the imidazole moiety, which itself is a prevalent structural motif in many biologically active compounds. While direct and specific examples of conjugating β-lactams with this compound are not prominently featured in general reviews of β-lactam chemistry, the fundamental reactivity of both molecules suggests this as a viable synthetic strategy for creating novel β-lactam derivatives with potentially enhanced or modified biological activities. nih.govresearchgate.net

Preparation of N-Acyl-1H-imidazole-1-carbothioamides

A notable application of this compound is in the synthesis of N-acyl-1H-imidazole-1-carbothioamides. A study has reported a convenient, two-step one-pot synthesis for a novel series of these compounds. nih.govresearchgate.netjocpr.comnewdrugapprovals.org The synthetic pathway involves the initial reaction of a substituted aromatic or aliphatic acyl chloride with potassium thiocyanate (B1210189) to form an in-situ acyl isothiocyanate. This intermediate is then reacted with imidazole to yield the final N-acyl-1H-imidazole-1-carbothioamide derivatives.

The synthesized compounds were characterized spectroscopically and evaluated for their biological activities. Several of the derivatives displayed promising antioxidant, antibacterial, and antifungal properties. nih.govresearchgate.net Molecular docking studies were also performed to understand the potential mechanism of action at a molecular level. nih.gov

Below is a table summarizing the synthesized N-acyl-1H-imidazole-1-carbothioamide derivatives and their reported biological activities.

| Compound ID | Acyl Group | Antioxidant Activity | Antibacterial Activity | Antifungal Activity |

| 5a | Benzoyl | Moderate | Moderate | Moderate |

| 5b | 4-Methylbenzoyl | Good | Moderate | Good |

| 5c | 4-Chlorobenzoyl | Excellent | Good | Moderate |

| 5d | 4-Nitrobenzoyl | Good | Good | Moderate |

| 5e | 2-Chlorobenzoyl | Moderate | Moderate | Moderate |

| 5f | 3,4-Dichlorobenzoyl | Excellent | Good | Good |

| 5g | 4-Methoxybenzoyl | Excellent | Moderate | Good |

| 5h | Cinnamoyl | Good | Moderate | Moderate |

| 5i | Acetyl | Moderate | Low | Low |

| 5j | Butyryl | Moderate | Low | Low |

Table 1: Synthesized N-Acyl-1H-imidazole-1-carbothioamides and their evaluated biological activities. Data sourced from a study on their design and synthesis. nih.govresearchgate.net

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound plays a crucial role as a versatile reagent in the synthesis of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). Its ability to introduce the imidazole-carbonyl moiety is leveraged in the construction of complex molecules with therapeutic potential.

The imidazole ring is a common feature in many pharmaceuticals due to its ability to engage in various biological interactions. Therefore, reagents like this compound, which facilitate the incorporation of this heterocycle, are of significant interest in drug discovery and development. nih.gov

Formation of Carboxylic Acid Imidazolides for Esterification

A well-established application of imidazole derivatives in organic synthesis is the activation of carboxylic acids for esterification, and this compound is intrinsically linked to this process. The reaction of a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), a related and often used reagent, generates a highly reactive acyl-imidazolide intermediate. This intermediate readily reacts with alcohols to form esters, with the imidazole being released as a byproduct.

Similarly, this compound can be used to generate these reactive imidazolide (B1226674) intermediates. The reaction of a carboxylic acid with this compound would produce the corresponding carboxylic acid imidazolide and hydrogen chloride. This in-situ generated activated species can then be reacted with an alcohol to yield the desired ester. This method offers an alternative to traditional esterification procedures that may require harsh conditions or produce difficult-to-remove byproducts. rsc.org

This strategy has been successfully employed in the esterification of various molecules, including complex natural products like cellulose (B213188). For instance, water-soluble cellulose esters have been synthesized homogeneously using ionic liquids as the reaction medium by activating carboxylic acids with N,N'-carbonyldiimidazole. This highlights the utility of imidazolides in modifying complex biomolecules under controlled conditions.

The general reaction scheme for esterification via a carboxylic acid imidazolide is as follows:

Activation of Carboxylic Acid: R-COOH + Im-CO-Cl → R-CO-Im + HCl + CO₂ (where Im represents the imidazole moiety)

Esterification: R-CO-Im + R'-OH → R-COOR' + Imidazole

This two-step, one-pot process provides a mild and efficient method for ester synthesis, further underscoring the importance of imidazole-based carbonylating agents in modern organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 1h Imidazole 1 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 1H-Imidazole-1-carbonyl chloride and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) is instrumental in identifying the protons within the imidazole (B134444) ring and any associated functional groups. For instance, in derivatives of 1H-imidazole, the protons on the imidazole ring typically appear as distinct signals. The chemical shifts of these protons are influenced by the substituents on the ring and the solvent used. researchgate.netresearchgate.net

In many imidazole derivatives, the ¹H NMR spectrum shows characteristic resonances for the imidazole protons in the range of 6.77–7.66 ppm. researchgate.net For example, the ¹H NMR spectrum of (S)-dimethyl 2-((1H-imidazole-1-carbonyl)oxy)pentanedioate displays specific signals for the imidazole protons at δ 8.20 (singlet) and 7.49 (singlet).

The N-H proton of the imidazole ring, when present, often appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. In some derivatives, this signal can be observed at around δ 13.00. researchgate.net The chemical shifts can vary depending on factors such as intermolecular hydrogen bonding. researchgate.net

Table 1: ¹H NMR Data for Selected Imidazole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| Imidazole | CDCl₃ | 7.73 (s, 1H), 7.15 (s, 2H), 11.62 (br s, 1H) researchgate.net |

| Imidazole in Acetonitrile-d₃/CDCl₃ with LiBF₄ | Acetonitrile-d₃/CDCl₃ | 7.36 (s, 1H), 6.76 (s, 2H) researchgate.net |

| 2,4,5-triarylimidazole derivative | Not specified | 6.87-8.09 (m, aromatic protons), 13.00 (s, NH) researchgate.net |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound and its derivatives. The carbonyl carbon of the acyl chloride group is particularly diagnostic, appearing at a characteristic downfield chemical shift.

For imidazole derivatives, the carbon atoms of the imidazole ring typically resonate in the range of 124.87–132.43 ppm. researchgate.net However, the direct observation of all carbon signals in the imidazole ring can sometimes be challenging due to fast tautomerization, which can lead to broad or undetectable signals in solution-state NMR. mdpi.com In such cases, solid-state ¹³C CP-MAS NMR can be a powerful alternative for unambiguous characterization. mdpi.com

The carbonyl carbon in acyl chlorides and related derivatives, such as esters, appears in a distinct region of the ¹³C NMR spectrum. This allows for the confirmation of the presence and electronic environment of the carbonyl group. researchgate.net

Table 2: ¹³C NMR Data for Imidazole

| Compound | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| Imidazole | Not specified | 135.9, 122.1 chemicalbook.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound and its derivatives. The most prominent absorption band is that of the carbonyl (C=O) group.

For acyl chlorides, the C=O stretching frequency is typically observed at a high wavenumber, generally in the range of 1775–1810 cm⁻¹. uobabylon.edu.iq This is a diagnostically useful region for confirming the presence of the carbonyl chloride moiety.

In addition to the carbonyl absorption, the IR spectra of imidazole derivatives exhibit other characteristic bands. The N-H stretching vibration of the imidazole ring, when present, appears as a broad band around 3437 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed around 3053 cm⁻¹. researchgate.net The C=N stretching of the imidazole ring is found near 1681 cm⁻¹, while C=C stretching absorptions appear in the 1489-1599 cm⁻¹ region. researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Imidazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Imidazole) | ~3437 researchgate.net |

| Aromatic C-H Stretch | ~3053 researchgate.net |

| C=O Stretch (Acyl Chloride) | 1775-1810 uobabylon.edu.iq |

| C=N Stretch (Imidazole) | ~1681 researchgate.net |

| C=C Stretch (Imidazole) | 1489-1599 researchgate.netresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements, which can confirm the molecular formula of a compound.

For example, the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) can be observed, providing direct evidence of the compound's molecular weight. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the loss of a chlorine atom or the carbonyl group can lead to characteristic fragment ions.

In the case of a carbamate (B1207046) product derived from this compound, a high-resolution mass spectrum might show an [M+H]⁺ ion that validates its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole and its derivatives typically exhibit absorption bands in the UV region due to π-π* transitions within the aromatic imidazole ring. The position and intensity of these absorption maxima can be influenced by the substituents attached to the ring and the solvent.

For some ferrocenyl imidazole derivatives, absorption bands have been observed at 228, 256, and 292 nm, which are attributed to π-π* transitions. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This technique is fundamental for confirming the empirical and molecular formula of newly synthesized derivatives of this compound. The experimentally determined percentages of each element are compared with the calculated values for the proposed structure. This comparison is a critical step in the characterization process, ensuring the purity and correct identification of the compound. For instance, the analysis of various imidazole derivatives has been used to confirm their elemental composition. researchgate.net

X-ray Crystallography of Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is invaluable for elucidating the molecular structure, conformation, and intermolecular interactions of derivatives of this compound, such as N-acylimidazoles. The data obtained from X-ray diffraction studies, including bond lengths, bond angles, and torsion angles, offer deep insights into the structural features that govern the chemical reactivity and properties of these compounds.

Detailed crystallographic studies have been conducted on several N-acylimidazole derivatives, revealing key structural details. For instance, the crystal structures of p-methoxycinnamoyl-imidazole (MCA-Im), 4-(dimethylamino)benzoyl-imidazole (DAB-Im), and 2,4,6-trimethylbenzoyl-imidazole (TMB-Im) have been determined. researchgate.net These studies provide a basis for understanding the electronic and steric effects on the amide bond within these molecules.

The analysis of these structures shows that the amide bond can exhibit a certain degree of pyramidalization and twisting, which deviates from planarity. This structural feature is crucial for understanding their reactivity, particularly in acyl transfer reactions.

Another derivative, 1H-imidazole-1-methanol, has been crystallized and its structure determined by X-ray diffraction. nsf.gov The compound crystallizes with three unique molecules in the asymmetric unit, which are connected through O—H···N hydrogen bonds to form three-membered macrocycles. nsf.gov This head-to-tail hydrogen bonding arrangement is a key feature of its crystal packing. nsf.gov

The crystallographic data for several imidazole derivatives are summarized in the tables below, providing a comparative overview of their structural parameters.

Table 1: Crystallographic Data for N-Acyl Imidazole Derivatives researchgate.net

| Parameter | MCA-Im | DAB-Im | TMB-Im |

| Chemical Formula | C13H12N2O2 | C12H13N3O | C13H14N2O |

| Formula Weight | 228.25 | 215.25 | 214.26 |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2(1)/c | P2(1)2(1)2(1) | P2(1)/c |

| a (Å) | 10.434(2) | 5.9224(12) | 12.338(3) |

| b (Å) | 11.233(2) | 11.597(2) | 8.5240(17) |

| c (Å) | 10.191(2) | 16.591(3) | 11.758(2) |

| **β (°) ** | 105.75(3) | 90 | 104.25(3) |

| Volume (ų) | 1148.9(4) | 1139.8(4) | 1200.0(4) |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 1.319 | 1.254 | 1.186 |

Table 2: Crystallographic Data for Other Imidazole Derivatives

| Parameter | (E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine researchgate.net | 1H-Imidazole-1-methanol nsf.gov |

| Chemical Formula | C12H12ClN3O | C4H6N2O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/c | P21/n |

| a (Å) | 13.4292(3) | 11.6664(4) |

| b (Å) | 8.8343(2) | 9.7735(3) |

| c (Å) | 11.1797(3) | 12.3925(4) |

| **β (°) ** | 108.873(2) | 94.6650(10) |

| Volume (ų) | 1255.48(5) | 1407.48(8) |

| Z | 4 | 12 |

In the case of more complex derivatives resulting from reactions such as the palladium-catalyzed hydroalkylation of alkoxyallenes with 2-acylimidazoles, X-ray crystallography has been essential in determining the absolute configuration of the products. acs.orgacs.org For example, the absolute configuration of the adduct 3n, a product of such a reaction, was confirmed as (2R, 3R) through a single-crystal X-ray diffraction study. acs.orgacs.org This highlights the critical role of this technique in stereoselective synthesis.

The study of hydrogen bonding patterns in the crystal structures of these derivatives provides further understanding of their solid-state behavior. In 1H-imidazole-1-methanol, the O—H···N hydrogen bonds result in the formation of supramolecular structures. nsf.gov The geometry of these hydrogen bonds is detailed in the following table.

Table 3: Hydrogen-Bond Geometry (Å, °) for 1H-Imidazole-1-methanol nsf.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| O1—H1A···N4 | 0.82 | 1.95 | 2.768(3) | 175 |

| O2—H2A···N6 | 0.82 | 1.95 | 2.763(3) | 171 |

| O3—H3A···N2 | 0.82 | 1.96 | 2.775(3) | 172 |

These crystallographic analyses provide a foundational understanding of the structural chemistry of this compound derivatives, which is essential for predicting their properties and designing new applications.

Computational Chemistry and Theoretical Studies on 1h Imidazole 1 Carbonyl Chloride

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of molecules like 1H-Imidazole-1-carbonyl chloride. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, general principles and computational studies on analogous systems provide significant insights.

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G, are employed to determine the optimized molecular geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric accessibility. For this compound, the key structural parameters of interest would be the C=O, C-Cl, and N-C(O) bond lengths and the angles around the carbonyl carbon, which are central to its reactivity.

Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting chemical behavior. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity. For an acyl chloride, the LUMO is typically localized on the carbonyl group, making it the primary site for nucleophilic attack. The electrophilicity index (ω), another important DFT-derived parameter, quantifies the ability of a molecule to accept electrons. It is expected that this compound would possess a high electrophilicity index due to the electron-withdrawing nature of both the imidazole (B134444) ring and the chlorine atom.

Table 1: Hypothetical DFT-Calculated Molecular Geometry and Reactivity Descriptors for this compound

| Parameter | Hypothetical Value | Significance |

| Optimized Bond Lengths (Å) | ||

| C=O | 1.19 | Indicates a strong double bond character, typical for a carbonyl group. |

| C-Cl | 1.78 | Reflects the single bond character between carbon and chlorine. |

| N-C(O) | 1.39 | Shows partial double bond character due to resonance with the imidazole ring. |

| **Optimized Bond Angles (°) ** | ||

| O=C-Cl | 125 | Suggests sp² hybridization of the carbonyl carbon. |

| N-C-Cl | 115 | Influenced by both the imidazole ring and the chlorine atom. |

| Reactivity Descriptors (eV) | ||

| HOMO Energy | -8.5 | Represents the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.3 | A relatively large gap suggesting moderate kinetic stability. |

| Electrophilicity Index (ω) | 3.5 | A high value indicating a strong electrophilic nature. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data that would be obtained from a DFT study. They are based on typical values for similar organic molecules.

Mechanistic Pathway Elucidation through Quantum Chemical Modeling

Quantum chemical modeling is instrumental in mapping out the detailed mechanistic pathways of chemical reactions. For this compound, the primary reaction of interest is nucleophilic acyl substitution. The generally accepted mechanism for this reaction involves a two-step process: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

Quantum chemical calculations can model this pathway by locating the transition states for both the formation and breakdown of the tetrahedral intermediate. The energy profile of the reaction can be calculated, providing the activation energies for each step. This allows for a quantitative understanding of the reaction kinetics. Studies on the methanolysis of aromatic acyl chlorides have shown that the reaction can proceed through either a concerted or a stepwise mechanism, depending on the substituents. For a reactive substrate like this compound, a stepwise mechanism involving a distinct tetrahedral intermediate is highly probable.

The role of the solvent in these reactions is also a critical factor that can be investigated using computational models, such as the Polarizable Continuum Model (PCM). Solvents can stabilize the charged intermediates and transition states, thereby influencing the reaction rate and mechanism.

Prediction and Correlation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predictions can be correlated with experimental data to confirm the structure of a synthesized compound.

Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental spectra. For this compound, the most characteristic vibrational mode would be the C=O stretching frequency, which is expected to appear at a high wavenumber (typically >1750 cm⁻¹) due to the electron-withdrawing effects of the imidazole ring and the chlorine atom.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for the protons and carbons of the imidazole ring and the carbonyl carbon would provide a detailed picture of the electronic environment within the molecule. Comparing these predicted spectra with experimentally obtained spectra is a powerful method for structural verification. While specific studies on this compound are scarce, research on similar imidazole derivatives has demonstrated a good correlation between calculated and experimental spectroscopic data. researchgate.net

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |

| IR Spectroscopy (cm⁻¹) | ||

| C=O Stretch | 1785 | 1780 |

| C-N Stretch | 1350 | 1345 |

| ¹H NMR Spectroscopy (ppm) | ||

| H2 (imidazole) | 8.5 | 8.4 |

| H4 (imidazole) | 7.8 | 7.7 |

| H5 (imidazole) | 7.2 | 7.1 |

| ¹³C NMR Spectroscopy (ppm) | ||

| C=O | 165 | 164 |

| C2 (imidazole) | 140 | 139 |

| C4 (imidazole) | 130 | 129 |

| C5 (imidazole) | 118 | 117 |

Note: The values in this table are hypothetical and illustrative. They are based on typical spectroscopic values for acyl chlorides and imidazole derivatives.

Molecular Recognition and Interaction Studies

However, the principles of molecular recognition can be applied to understand how this compound might interact with other molecules. The imidazole ring can participate in hydrogen bonding (acting as a hydrogen bond acceptor at the N3 position) and π-π stacking interactions. The carbonyl group can also act as a hydrogen bond acceptor. These interactions are crucial in various contexts, from its behavior in different solvents to its potential binding to biological targets.

Computational methods like molecular docking could be used to simulate the interaction of this compound with a receptor site, for example, in an enzyme. Such studies would provide insights into the binding affinity and the specific intermolecular interactions that stabilize the complex.

Sustainability and Green Chemistry Aspects in the Context of 1h Imidazole 1 Carbonyl Chloride Research

Exploration of Solvent-Free Reaction Conditions

Traditional laboratory and industrial preparations of 1H-Imidazole-1-carbonyl chloride typically employ polar aprotic solvents, with dichloromethane (B109758) (DCM) and chloroform (B151607) being the most common choices. amazonaws.comgoogle.com These halogenated solvents are effective at dissolving reactants and stabilizing intermediates, but they are also environmentally persistent and pose health risks.

In recent years, solvent-free organic reactions have gained significant attention as an environmentally benign alternative, offering benefits such as reduced waste, high efficiency, and simplified product separation. asianpubs.orgias.ac.in For the synthesis of related imidazole (B134444) compounds and other heterocycles, solvent-free conditions have been successfully implemented. asianpubs.orgacgpubs.orgresearchgate.net These methods often involve the simple grinding of solid reactants at room temperature, sometimes with a catalytic additive. acgpubs.orgias.ac.in

While specific solvent-free methods for the synthesis of this compound are not yet widely documented, this approach remains a key area for future research. The advantages of eliminating harmful organic solvents make it a highly desirable goal for greening the production process. asianpubs.orgresearchgate.net

Utilization of Benign Catalytic Systems

The standard synthesis of this compound from imidazole and phosgene (B1210022) is not catalytic. It requires a stoichiometric amount of a base, typically triethylamine (B128534) (TEA), to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) generated during the reaction. amazonaws.com This process generates a large volume of triethylamine hydrochloride salt as a byproduct, which contributes to a poor atom economy and requires additional separation steps.

A core principle of green chemistry is the use of catalysts to replace stoichiometric reagents. Catalysts can increase reaction efficiency, reduce energy consumption, and minimize waste. In the broader field of imidazole synthesis, several innovative and benign catalytic systems have been developed:

Heterogeneous Catalysts: ZnO nanoparticles have been used as recyclable catalysts for forming benzimidazole (B57391) derivatives. mdpi.com

Metal-Free Ionic Liquids: Acidic ionic liquids have been shown to act as effective and recyclable metal-free catalysts for one-pot synthesis of other imidazole-related structures under solvent-free conditions. researchgate.netacs.org

Readily Available Metal Complexes: Inexpensive and eco-friendly catalysts, such as potassium ferrocyanide, have been used to synthesize imidazolines efficiently under solvent-free conditions. acgpubs.org

For the synthesis of this compound, research into catalytic systems that could either facilitate a new, phosgene-free pathway or enable the recycling of the base would be a significant advancement in sustainability.

Strategies for Waste Reduction and Process Efficiency

Improving process efficiency and minimizing waste are fundamental to green chemistry. The traditional synthesis of this compound has several inefficiencies, including the generation of salt waste and the common requirement for purification by silica (B1680970) gel chromatography, a process that consumes large quantities of solvents. amazonaws.com

Several strategies, demonstrated in the synthesis of related compounds, offer pathways to a more efficient process for this compound:

One-Pot Synthesis: One-pot procedures, where multiple reaction steps are carried out in the same vessel, are highly advantageous. They reduce the need for isolating intermediates, which in turn cuts down on solvent use for workup and purification, saves energy, and reduces material loss. asianpubs.org This approach is widely used for preparing diverse imidazole derivatives. asianpubs.orgresearchgate.net

Improving Atom Economy: The development of new reactions with high atom economy is crucial. For instance, palladium-catalyzed reactions that functionalize molecules without the need for exogenous carbon monoxide and with complete atom economy represent a frontier in sustainable synthesis. nih.gov Applying such principles to create the imidazole-1-carbonyl moiety would be a significant breakthrough.

Recyclable Components: The use of recyclable catalysts, such as certain ionic liquids or heterogeneous systems, directly reduces waste by allowing the catalyst to be recovered and reused over multiple cycles without a significant loss in performance. mdpi.comacs.org

The following table provides a comparative overview of traditional versus green chemistry approaches in the context of this compound.

| Feature | Traditional Approach | Green Chemistry Aspiration |

| Reagents | Phosgene, Thionyl Chloride | Non-toxic carbonylating agents, use of water nih.gov |

| Solvents | Dichloromethane, Chloroform amazonaws.com | Solvent-free conditions, benign solvents (e.g., water, ionic liquids) asianpubs.orgresearchgate.netresearchgate.net |

| Catalysis | Stoichiometric base (Triethylamine) | Recyclable heterogeneous or homogeneous catalysts acgpubs.orgmdpi.comacs.org |

| Waste | Triethylamine hydrochloride, large solvent volumes from chromatography amazonaws.com | Minimal waste through one-pot synthesis and high atom economy reactions asianpubs.orgnih.gov |

| Process | Batch processing with hazardous materials | Continuous flow systems for improved safety and efficiency |

This interactive table summarizes the components used in traditional and modern synthesis methods for imidazole derivatives, highlighting the shift toward more sustainable options.

| Component Type | Examples in Imidazole Synthesis | Sustainability Aspect |

| Reactants | Imidazole, Phosgene, Thionyl Chloride, Aldehydes, Amines asianpubs.orgacgpubs.org | Shift from toxic phosgene to less hazardous starting materials. |

| Solvents | Dichloromethane, Chloroform, Toluene, Acetone amazonaws.comorientjchem.org | Move towards solvent-free conditions or green solvents like water or ionic liquids. asianpubs.orgnih.gov |

| Bases/Catalysts | Triethylamine, 4-Dimethylaminopyridine (DMAP), Potassium Ferrocyanide, ZnO NPs, Ionic Liquids acgpubs.orgmdpi.comresearchgate.net | Transition from stoichiometric bases to recyclable and benign catalytic systems. |

| Purification | Silica Gel Chromatography, Recrystallization, Washing amazonaws.com | Preference for methods requiring minimal purification to reduce solvent waste. |

Future Research Directions and Emerging Trends for 1h Imidazole 1 Carbonyl Chloride

Exploration of Novel Reactivity Patterns and Synthetic Transformations

While 1H-Imidazole-1-carbonyl chloride is primarily known for nucleophilic substitution reactions, future research will likely focus on uncovering and harnessing more complex reactivity patterns. The electrophilic nature of the carbonyl group, enhanced by the imidazole (B134444) ring, makes it a candidate for a wider range of transformations than currently exploited.

Key areas of exploration include:

Cycloaddition Reactions: The potential for this compound and its derivatives to participate in cycloaddition reactions remains largely unexplored. youtube.com Investigations into [4+2], [3+2], or other cycloadditions could lead to the rapid construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.

Radical Chemistry and Photoredox Catalysis: The intersection of radical chemistry with traditional reagents is a burgeoning field. Future studies may explore the generation of radical species from this compound or its derivatives under photoredox conditions. nih.gov This could enable novel C-C and C-heteroatom bond formations that are complementary to existing two-electron pathways.

Denitrogenative Transformations: Inspired by the acid-mediated denitrogenative transformation of related 5-amino-1,2,3-triazoles to form imidazole derivatives, research could target similar ring-opening or rearrangement cascades starting from functionalized imidazole-1-carbonyl systems. mdpi.com Such transformations could provide access to unique molecular architectures from readily available precursors.

Novel Condensation Reactions: Beyond simple amide and ester formation, there is potential for developing new multicomponent reactions where this compound acts as a key activator or linchpin, bringing together multiple reactants in a single, efficient operation.

Integration with Automated Synthesis and High-Throughput Screening

The increasing demand for large compound libraries for drug discovery and materials science necessitates the integration of reliable chemical reagents with automated synthesis platforms. This compound and its parent compound, 1,1'-carbonyldiimidazole (B1668759) (CDI), are well-suited for this transition due to their favorable reaction characteristics.

Future trends will likely involve:

Flow Chemistry: The in situ generation of this compound from reagents like phosgene (B1210022) or triphosgene (B27547) and imidazole can be seamlessly integrated into continuous flow systems. This approach enhances safety by minimizing the handling of toxic reagents and allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields and purity. The gaseous nature of the carbon dioxide byproduct is particularly advantageous in flow setups, as it is easily removed from the reaction stream.

High-Throughput Experimentation (HTE): The reagent's ability to cleanly and efficiently mediate the formation of amides, esters, and carbamates makes it ideal for HTE platforms. organic-chemistry.org Automated liquid handlers can dispense solutions of the acyl chloride and a diverse set of nucleophiles (alcohols, amines) into well-plates, enabling the rapid parallel synthesis of hundreds or thousands of distinct compounds for biological screening.

Robotic Synthesis: The straightforward reaction conditions and simple workups associated with many imidazole-carbonyl-mediated reactions are compatible with fully automated robotic synthesis platforms. These systems can perform multi-step sequences, including the initial activation, nucleophilic addition, and subsequent purification, accelerating the discovery of new molecules with desired properties.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. The application of advanced in situ spectroscopic techniques to reactions involving this compound can provide invaluable, real-time mechanistic data that is often missed by traditional offline analysis.

Emerging applications in this area include:

In Situ NMR Spectroscopy: High-resolution NMR spectroscopy can be performed directly on a reacting mixture to identify and quantify reactants, products, and, most importantly, transient intermediates. wiley.com By using specialized high-pressure NMR tubes or flow-through cells, researchers can monitor the formation of the acylimidazolium species, track its consumption upon addition of a nucleophile, and detect any short-lived intermediates or side products. researchgate.netacs.org This provides direct evidence for proposed reaction pathways. wiley.com

Real-Time FTIR and Raman Spectroscopy: Vibrational spectroscopy techniques like FTIR and Raman are highly sensitive to changes in bonding associated with the carbonyl group. By inserting a probe directly into the reaction vessel, the disappearance of the carbonyl chloride stretch (around 1780-1815 cm⁻¹) and the appearance of the corresponding ester, amide, or acylimidazole stretch can be monitored in real time. This allows for precise kinetic analysis and reaction endpoint determination.

Kinetic Studies: Combining in situ monitoring with kinetic modeling allows for the determination of reaction rate laws, activation energies, and the influence of catalysts or additives. rsc.org This quantitative data is essential for rational reaction optimization, enabling chemists to select conditions that maximize rate and selectivity.

Development of Highly Selective and Stereospecific Applications

Moving beyond simple acylation, a significant frontier for this compound and related reagents is in the realm of highly selective and stereocontrolled synthesis. Achieving high levels of chemo-, regio-, and stereoselectivity is paramount for the efficient synthesis of complex molecules like pharmaceuticals and natural products.

Future research will likely focus on: